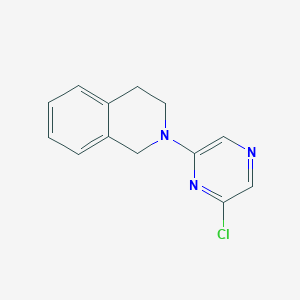

2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloro-substituted pyrazine ring attached to a tetrahydroisoquinoline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 6-chloro-2-pyrazinecarboxylic acid with 1,2,3,4-tetrahydroisoquinoline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Substitution Reactions

The chloro group at the pyrazine ring undergoes nucleophilic aromatic substitution (NAS) under mild conditions. Key examples include:

- Mechanistic Insight : The electron-withdrawing pyrazine ring enhances the electrophilicity of the chloro substituent, facilitating substitution with nucleophiles like amines or cyanides .

Reduction

- The tetrahydroisoquinoline moiety can undergo oxidation to form isoquinoline derivatives under strong acidic or oxidative conditions (e.g., KMnO₄/H₂SO₄) .

- Conversely, hydrogenation of the pyrazine ring using H₂/Pd-C selectively reduces the heteroaromatic system to a dihydropyrazine .

Oxidation

- The chloro group is resistant to oxidation, but the tetrahydroisoquinoline nitrogen can be oxidized to an amide using meta-chloroperbenzoic acid (mCPBA) .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the chloro position:

| Reaction | Catalyst/Reagents | Application |

|---|---|---|

| Buchwald–Hartwig | Pd(dba)₂, Xantphos, Cs₂CO₃ | Introduction of aryl/heteroaryl amines at the pyrazine ring |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Alkynylation for fluorescent probes or bioactive derivatives |

- Example : Suzuki coupling with 3-pyridylboronic acid introduces a pyridyl group, enhancing binding affinity in medicinal chemistry applications .

Ring Functionalization

The tetrahydroisoquinoline core participates in electrophilic aromatic substitution (EAS) :

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 7-position of the isoquinoline ring .

- Halogenation : Br₂/FeBr₃ adds bromine at the 5-position for further cross-coupling .

Amide and Urea Formation

The secondary amine in tetrahydroisoquinoline reacts with acyl chlorides or isocyanates:

- Amidation : Reaction with acetyl chloride/DMAP yields N-acetyl derivatives for pharmacokinetic optimization .

- Urea Formation : Phenyl isocyanate forms ureas, explored as orexin receptor antagonists .

Stereoselective Modifications

Asymmetric hydrogenation using chiral Ru(II) catalysts (e.g., (R,R)-RuTsDPEN) achieves enantioselective synthesis of bioactive analogs .

Antimalarial Derivatives

- Replacement of the tetrahydroisoquinoline with N-methylbenzylamine reduces potency (EC₅₀ drops 10-fold) .

- Piperazine-linked analogs retain activity, indicating flexibility in substituent design .

HIV-1 Reverse Transcriptase Inhibition

Applications De Recherche Scientifique

Neuropharmacological Research

Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. A study demonstrated that 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline could modulate neurotransmitter systems, particularly dopamine pathways. This modulation suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.

Case Study: Neuroprotection

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of tetrahydroisoquinoline derivatives. The results indicated that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. It appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis.

Data Table: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial efficacy of this compound against several bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of various isoquinoline derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration values were notably lower than those for standard antibiotics.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Neuroprotection : Modulation of oxidative stress and enhancement of neurotrophic factor signaling.

- Anticancer : Activation of caspase pathways leading to apoptosis and inhibition of oncogenic signaling pathways.

- Antimicrobial : Alteration of membrane integrity and interference with metabolic processes in bacteria.

Mécanisme D'action

The mechanism of action of 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(6-Chloro-2-pyrazinyl)-1-piperazinyl derivatives: These compounds share a similar pyrazine core but differ in the attached moiety.

6-Chloro-2-pyrazinyl derivatives: Compounds with different substituents on the pyrazine ring.

Uniqueness

2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of a chloro-substituted pyrazine ring and a tetrahydroisoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrahydroisoquinoline core with a chloro-substituted pyrazine moiety. This structural configuration is significant for its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

- NMDAR Modulation : Related compounds have been identified as positive allosteric modulators of N-methyl-D-aspartate receptors (NMDARs), particularly GluN2C and GluN2D subtypes. These interactions are crucial in the treatment of neurodegenerative diseases and psychiatric disorders .

- Antioxidant Activity : Some tetrahydroisoquinoline derivatives are known Nrf2 activators. Nrf2 is a transcription factor that regulates antioxidant response genes, suggesting potential protective effects against oxidative stress-related conditions .

- Anticancer Activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The chloro-pyrazinyl group enhances binding affinity to specific receptors, modulating neurotransmitter systems involved in mood regulation and cognitive function.

- Gene Regulation : By activating Nrf2 pathways, these compounds may upregulate antioxidant enzymes and detoxifying proteins, contributing to cellular defense mechanisms against oxidative damage.

- Cell Cycle Modulation : Evidence suggests that tetrahydroisoquinolines can interfere with the cell cycle machinery in cancer cells, leading to reduced tumor growth.

Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of a related tetrahydroisoquinoline derivative on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and increased the expression of Nrf2 target genes .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound induced apoptosis and inhibited proliferation through activation of caspase pathways .

Data Summary

The following table summarizes key findings from recent studies on related compounds:

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | 15 | Induction of apoptosis |

| Related Tetrahydroisoquinoline Derivative | NMDAR Modulation | 10 | Positive allosteric modulation |

| Nrf2 Activating Tetrahydroisoquinoline | Antioxidant | 5 | Upregulation of antioxidant genes |

Propriétés

IUPAC Name |

2-(6-chloropyrazin-2-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3/c14-12-7-15-8-13(16-12)17-6-5-10-3-1-2-4-11(10)9-17/h1-4,7-8H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCVOCWGHNZTFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CN=CC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801203560 | |

| Record name | 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629658-00-0 | |

| Record name | 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629658-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.